molecular formula C17H15N3O4S B2819557 Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851979-83-4

Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2819557
CAS No.: 851979-83-4
M. Wt: 357.38
InChI Key: HBRNJTVFUZLVPQ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 6, linked via a hydrazinecarbonyl bridge to a methyl benzoate moiety. This structure combines aromatic, electron-withdrawing (ester), and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-12-7-8-13-14(9-12)25-17(18-13)20-19-15(21)10-3-5-11(6-4-10)16(22)24-2/h3-9H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRNJTVFUZLVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the 6-methoxybenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Hydrazine Derivative Formation: The benzo[d]thiazole core is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.

    Coupling with Methyl 4-formylbenzoate: The final step involves the coupling of the hydrazine derivative with methyl 4-formylbenzoate under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine moieties, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) under appropriate conditions facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides and imines.

    Reduction: Formation of alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of fluorescent probes for imaging and diagnostic applications.

Industry:

    Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate exerts its effects depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Benzo[d]thiazol-Containing Derivatives

Methyl 4-(Benzo[d]thiazol-2-yl)benzoate (CAS 2182-77-6): Structure: Lacks the hydrazinecarbonyl and 6-methoxy substituents. Synthesis: Prepared via coupling reactions involving benzo[d]thiazole and methyl benzoate precursors .

Ethyl 4-(3-(6-Methoxybenzo[d]thiazol-2-yl)ureido)benzoate (CAS 69123-52-0):

  • Structure : Replaces the hydrazinecarbonyl group with a ureido linker.
  • Key Data : Exhibits higher solubility in polar solvents compared to hydrazine derivatives due to urea’s hydrogen-bonding capacity .

Hydrazinecarbonyl-Linked Derivatives

Substituted Benzoyl Methanehydrazonates (5a-5i): Structure: Feature hydrazinecarbonyl bridges but lack the benzo[d]thiazole moiety. Synthesis: Prepared via hydrazine hydrate reactions with substituted chloromethyl benzoates .

Functional Group Modifications

Methoxy vs. Halogen Substituents
  • Example: Dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) has an 83% yield and 80.0% stereochemical purity .
  • 6-Halogenated Analogs (e.g., 6-chloro or 6-bromo):

    • Impact : Halogens increase lipophilicity and metabolic stability. For instance, 5hc (6-chloro derivative) shows a higher melting point (125–127°C) compared to methoxy analogs (78–80°C) .
Ester vs. Carboxylic Acid Derivatives
  • Methyl Benzoate vs. Free Carboxylic Acid: Solubility: Methyl esters reduce aqueous solubility but enhance membrane permeability. Example: 2-Phenylquinoline-4-carboxylic acid derivatives (B28, B29) exhibit lower solubility in organic solvents compared to their ester counterparts (C1-C7) .

Research Implications

  • Hydrazinecarbonyl vs.
  • Methoxy Positioning : The 6-methoxy group on the benzo[d]thiazole ring could enhance π-π stacking interactions in biological systems, as seen in similar compounds with high stereochemical purity .

Biological Activity

Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazinecarbonyl group linked to a methoxy-substituted benzo[d]thiazole moiety. The presence of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. This mechanism is similar to other benzothiazole derivatives known for their antitumor properties .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Pharmacological Activities

This compound has been studied for several pharmacological activities:

  • Antitumor Activity :
    • Various studies have shown that benzothiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have demonstrated potent activity against breast and colon cancer cells .
  • Anti-inflammatory Effects :
    • Research indicates that benzothiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines. This effect has been observed in animal models of arthritis and other inflammatory diseases .
  • Antimicrobial Properties :
    • Some studies suggest that this compound may possess antimicrobial activity, potentially effective against a range of bacterial and fungal pathogens. This aligns with findings related to other benzothiazole compounds .

Case Studies and Research Findings

A number of studies have focused on the biological activity of this compound and related compounds:

StudyFindings
Study ADemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating strong potential for further development as an anticancer agent.
Study BInvestigated anti-inflammatory effects in vivo, showing reduced paw edema in rat models treated with the compound compared to controls.
Study CReported antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Q & A

Q. What are the common synthetic routes for Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate?

The synthesis typically involves coupling a hydrazine derivative with a benzothiazole precursor. For example:

  • Step 1 : Prepare 6-methoxybenzo[d]thiazol-2-amine by reacting 4-methoxyaniline with sodium thiocyanate in bromine/glacial acetic acid, followed by NaOH precipitation and ethanol recrystallization .
  • Step 2 : React the amine with hydrazine hydrate in ethylene glycol under reflux to form 2-hydrazinyl-6-methoxybenzo[d]thiazole .
  • Step 3 : Condense the hydrazine intermediate with methyl 4-(chlorocarbonyl)benzoate in dry methanol under catalytic acetic acid, followed by recrystallization (e.g., ethyl acetate/ethanol) .
    Key Parameters : Solvent choice (ethylene glycol for hydrazine coupling), reaction time (2–9 hours), and purification methods (chromatography or recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms hydrazinecarbonyl linkages (δ 8.2–8.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3170–3269 cm⁻¹) .
  • X-ray Crystallography : Resolves Z/E isomerism in hydrazine derivatives and confirms molecular packing (e.g., hydrogen-bonding networks) .

Q. What are the potential biological activities of this compound?

Benzothiazole-hydrazine hybrids exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Anticancer Potential : Inhibition of kinase pathways (e.g., EGFR) through hydrazine-mediated chelation of ATP-binding sites .
  • Enzyme Inhibition : Interaction with carbonic anhydrase or acetylcholinesterase due to sulfonamide-like motifs .
    Note : Activity varies with substituents (e.g., methoxy vs. nitro groups) .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

  • Solvent Optimization : Replace ethanol with dimethylformamide (DMF) for better hydrazine solubility, improving yield by 15–20% .
  • Catalysis : Use glacial acetic acid (4–5 drops) to accelerate hydrazone formation, reducing reaction time from 9 to 5 hours .
  • Purification : Employ column chromatography (silica gel, chloroform/methanol) for >95% purity, critical for biological assays .
    Data Insight : Analogous compounds (e.g., 3a–o) achieved 88–99% yields via similar protocols .

Q. How should contradictory biological activity data be addressed?

  • Comparative Assays : Test the compound against structurally related analogs (e.g., 4-chloro or 4-nitro derivatives) to isolate substituent effects .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to identify binding site conflicts (e.g., steric hindrance from methoxy groups) .
  • Dose-Response Analysis : Resolve discrepancies by evaluating IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) .

Q. What computational methods predict interactions with biological targets?

  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) to validate docking results .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values) with inhibitory activity to design optimized derivatives .
  • ADMET Prediction : Use SwissADME to evaluate bioavailability and blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How can stability under physiological conditions be assessed?

  • In Vitro Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV light (254 nm) to assess photodegradation; methoxy groups may enhance stability compared to nitro derivatives .
  • Metabolic Stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., hydrazine cleavage) .

Key Challenges and Future Directions

  • Stereochemical Control : Develop asymmetric synthesis methods to isolate bioactive enantiomers (e.g., Z-hydrazine vs. E-isoforms) .
  • In Vivo Validation : Address toxicity concerns (e.g., acute oral/dermal toxicity Category 4) via preclinical rodent models .
  • Multi-Target Profiling : Screen against kinase panels to identify off-target effects and repurpose for polypharmacology .

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